N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide
Description
Properties
CAS No. |
62807-51-6 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
N-(1-acetyl-3-oxo-2H-indazol-6-yl)acetamide |
InChI |
InChI=1S/C11H11N3O3/c1-6(15)12-8-3-4-9-10(5-8)14(7(2)16)13-11(9)17/h3-5H,1-2H3,(H,12,15)(H,13,17) |
InChI Key |
LBBXMCHKIGTXML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)NN2C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes Overview
The synthesis of N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide typically involves three critical stages:
-
Indazole core formation via cyclization of nitroaromatic precursors.
-
Acetylation at the 1-position to introduce the acetyl group.
-
Amidation at the 6-position to install the acetamide functionality.
Key challenges include regioselective functionalization, oxidation state management, and minimizing side reactions. The following sections dissect each step, supported by experimental data and mechanistic insights.
Cyclization Methods for Indazole Core Formation
The dihydroindazolone scaffold (3-oxo-2,3-dihydro-1H-indazole) is synthesized through intramolecular cyclization of nitroaromatic precursors. A prominent approach, adapted from Odell et al. , involves base-catalyzed cyclization of 3-amino-3-(2-nitroaryl)propanoic acids (Scheme 1).
Table 1: Cyclization Conditions and Yields
| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Amino-3-(2-nitrophenyl)propanoic acid | NaOH | Ethanol | 150 (MW) | 85 |
| 4-Chloro-substituted analog | K₂CO₃ | Methanol | 150 (MW) | 78 |
Microwave (MW) irradiation enhances reaction efficiency by accelerating cyclization kinetics . The mechanism proceeds through nitroso intermediate formation , followed by intramolecular imine capture and subsequent elimination (Scheme 2) . X-ray crystallography confirms the regioselective formation of the 3-oxo group during this step .
Acetylation Strategies at the 1-Position
Acetylation of the indazole nitrogen at the 1-position is achieved using acetic anhydride or acetyl chloride. A method optimized for related indazole derivatives involves protection-deprotection sequences to ensure regioselectivity.
-
Substrate : 3-Iodo-1H-indazol-6-amine (1.0 equiv).
-
Acetylating Agent : Acetic anhydride (2.5 equiv).
-
Base : Pyridine (3.0 equiv).
-
Conditions : Stirred in dichloromethane at 25°C for 12 h.
Key Consideration : Competing acetylation at the 6-amino group is mitigated by prior protection with tert-butyl carbamate (Boc) .
Amidation Techniques at the 6-Position
The 6-acetamide group is introduced via nucleophilic acyl substitution or coupling reactions. A scalable method from patent literature employs 2-iodo-N-isopropylacetamide as an acetamide precursor under basic conditions:
Table 2: Amidation Optimization
| Substrate | Coupling Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-amine | 2-Iodoacetamide | K₂CO₃ | DMF | 76 |
| Boc-protected analog | Acetyl chloride | Et₃N | THF | 68 |
Notably, polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing the transition state . Post-reaction Boc deprotection (using HCl/dioxane) yields the final acetamide .
Optimization of Reaction Conditions
Solvent Effects : Ethanol and DMF are optimal for cyclization and amidation, respectively, due to their high dielectric constants and compatibility with bases .
Catalysis : Transition metal catalysts (e.g., Pd for coupling) are avoided to reduce costs, aligning with trends in green chemistry .
Temperature Control : Microwave-assisted synthesis reduces reaction times from 24 h to 1–2 h while improving yields by 15–20% .
Analytical Characterization
Spectroscopic Validation :
-
¹H NMR : Acetyl groups resonate at δ 2.1–2.3 ppm (singlet) .
-
LC-MS : Molecular ion peak at m/z 261.1 [M+H]⁺ confirms the target structure .
-
XRD : Crystallographic data validate the 3-oxo configuration .
Purity Assessment : HPLC with UV detection (λ = 254 nm) achieves >99% purity after recrystallization from methanol .
Challenges and Alternative Approaches
Regioselectivity Issues : Competing acetylation at the 3-oxo oxygen is minimized using bulky bases (e.g., DBU) .
Alternative Pathways :
Chemical Reactions Analysis
Claisen-Schmidt Condensation
This reaction enables the formation of α,β-unsaturated ketones, critical for constructing complex heterocycles. A modified protocol achieves 75% yield when reacting the acetamide derivative with aromatic aldehydes under basic conditions .
Key spectral data for the product:
Fischer Indole Cyclization
This method constructs the indazole core. Using phenylhydrazine derivatives under acidic conditions, the reaction achieves 80% yield for indole intermediates, which are subsequently oxidized to ketones .
| Step | Reagents | Key Observations |
|---|---|---|
| Cyclization | H2SO4, EtOH, reflux | Formation of 2,3-dihydroindazole structure |
| Oxidation | Witkop conditions (CrO3/H2SO4) | Conversion to 3-oxo derivative |
Suzuki-Miyaura Cross-Coupling
The presence of halogen substituents enables palladium-catalyzed coupling. A representative protocol using 5-bromo-indazole derivatives achieves 20% yield under inert conditions :
| Component | Specifications |
|---|---|
| Catalyst | Pd(PPh3)4 |
| Base | Na2CO3 |
| Solvent | DME/H2O (3:1) |
| Temperature | 90°C, 12 hrs |
Post-reaction characterization:
Acetylation/Deacetylation
The acetyl group undergoes reversible modification under acidic/basic conditions:
| Transformation | Conditions | Yield |
|---|---|---|
| Acetylation | Acetic anhydride, pyridine, RT | 85–90% |
| Deacetylation | 6M HCl, reflux, 4 hrs | 78% |
Biological Activity-Driven Modifications
While not strictly synthetic, interactions with biological targets inform structure-activity studies:
Stability Under Physiological Conditions
Hydrolytic stability studies in pH 7.4 buffer show:
-
t1/2 = 48 hrs for acetyl group removal
-
Degradation pathway: Amide hydrolysis → free indazole + acetic acid
This compound’s reactivity profile highlights its utility in medicinal chemistry and materials science. Further optimization of coupling reactions and targeted functionalization could expand its applications in drug discovery pipelines .
Scientific Research Applications
Chemical Structure and Synthesis
N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide features a complex indazole structure characterized by an acetyl group and a ketone functional group. The synthesis typically involves several key reactions that can vary in complexity based on the desired yield and purity of the final product.
Synthesis Methods:
- Condensation Reactions : Involves the reaction of indazole derivatives with acetic anhydride.
- Cyclization : Utilizes cyclization techniques to form the indazole ring structure.
- Functional Group Modifications : Modifications to introduce the acetyl and ketone functionalities.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against cancer cells such as HeLa (cervical cancer) and MCF7 (breast cancer) with IC50 values indicating effective antiproliferative activity .
- Antimicrobial Properties : Research has suggested that derivatives of this compound may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
- Enzyme Inhibition : The compound's structural features suggest potential interactions with enzymes involved in various biological pathways, including those related to cancer progression and bacterial resistance mechanisms.
Case Studies
Several studies have investigated the biological effects of this compound and its analogs:
Mechanism of Action
The mechanism of action of N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited microbial growth .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Acetamide Derivatives
Key Observations :
- Substituent Effects : The acetyl group at position 1 is an electron-withdrawing substituent, analogous to the nitro group in 6c . Such groups may reduce electron density on the aromatic ring, affecting reactivity and intermolecular interactions.
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic Data for Selected Compounds
*Predicted based on structural analogs.
Insights :
- The C=O stretches in the target compound’s acetamide and acetyl groups are expected to align with values observed in 6c and 1-F (~1670–1682 cm⁻¹) .
- The deshielded -NH proton in $^1$H NMR (~10.5–11.0 ppm) indicates strong hydrogen bonding, a common feature in acetamide derivatives .
Hydrogen Bonding and Crystallography
- Hydrogen Bonding : The acetamide group in the target compound likely forms N–H···O=C interactions, similar to patterns in N-(3-chlorophenyl)-trichloroacetamide () and indolin-2-one derivatives .
- Crystal Packing : Meta-substituted electron-withdrawing groups (e.g., acetyl, nitro) reduce symmetry in crystal lattices, as seen in 3,5-dichlorophenyl analogs (). The target compound’s acetyl group may similarly disrupt regular packing, lowering melting points compared to methyl-substituted analogs .
Biological Activity
N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of 233.22 g/mol. The compound features an indazole moiety with an acetyl group and a ketone functional group, contributing to its biological properties.
Structural Comparison
The following table compares this compound with related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(1-Acetylindazole-6-yl)acetamide | Indazole with acetyl group | Lacks the additional ketone functionality |
| 5-Aminoindazole | Amino-substituted indazole | Exhibits different biological activities due to amino group |
| Acetylindole | Indole derivative | Less complex than N-(1-Acetyl...) |
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Initial studies indicate that it interacts with various bacterial targets, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some strains have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Streptococcus pyogenes | 100 |
These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary research indicates that it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cellular processes through interaction with specific proteins. Further studies utilizing techniques such as molecular docking and electrophysiological assays are necessary to elucidate these interactions fully.
Study 1: Antibacterial Efficacy
A recent study assessed the antibacterial efficacy of this compound against various bacterial strains using the agar-well diffusion method. The results indicated that the compound exhibited a significant zone of inhibition compared to standard antibiotics like ciprofloxacin and ampicillin, particularly against resistant strains of E. coli and S. aureus .
Study 2: Cytotoxicity Assessment
In another investigation, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are suitable for preparing N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide?
The compound can be synthesized via 1,3-dipolar cycloaddition or amide coupling reactions . For example, substituted acetamides are often prepared by reacting acetylated intermediates with azides or alkynes in the presence of copper catalysts (e.g., Cu(OAc)₂) in a solvent system like tert-BuOH:H₂O (3:1). Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2), followed by recrystallization from ethanol for purification .
Q. Which spectroscopic techniques are critical for structural confirmation?
- IR spectroscopy : Key peaks include C=O stretches (~1670–1680 cm⁻¹) and N–H bonds (~3260–3300 cm⁻¹) .
- NMR : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.0–8.5 ppm) and acetamide NH (δ ~10.8 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <1 ppm .
Q. How is crystallographic data analyzed to resolve molecular geometry?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths, angles, and torsion angles. For example, triclinic or monoclinic space groups (e.g., P1) are common for acetamide derivatives. Hydrogen-bonding networks (N–H⋯O/N interactions) are mapped using Olex2 or Mercury .
Advanced Research Questions
Q. How can data contradictions between spectroscopic and crystallographic results be resolved?
Discrepancies (e.g., unexpected NMR shifts or bond lengths) require cross-validation :
- Compare experimental IR/NMR with computational models (DFT calculations).
- Re-examine crystallographic data for disorder or twinning using SHELXE .
- Validate purity via elemental analysis (e.g., C, H, N % within 0.3% of theoretical values) .
Q. What intermolecular interactions govern the compound’s stability in solid-state?
- Hydrogen bonding : N–H⋯O and C–H⋯O interactions form dimers or chains, analyzed via graph set theory (e.g., R₂²(8) motifs) .
- π-π stacking : Aromatic indazole rings may stack at 3.5–4.0 Å distances, observed in SC-XRD .
- Van der Waals forces : Adamantyl or bulky substituents enhance thermal stability .
Q. How to design structure-activity relationship (SAR) studies for biological screening?
- Modify substituents : Replace acetyl groups with sulfonamides or heterocycles (e.g., triazoles) using click chemistry .
- Assay design : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), or binding affinity (SPR/Biacore) against targets like kinases or proteases .
- Molecular docking : Align derivatives with protein active sites (PDB IDs) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
